N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide, also known as CNB-001, is a novel small molecule that has shown potential in the treatment of various neurological disorders. The compound has been extensively studied for its neuroprotective properties and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide is not fully understood. However, it is believed that the compound exerts its neuroprotective effects by modulating multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and neuronal apoptosis. The compound has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. The compound is also relatively easy to synthesize and has shown good stability and solubility in aqueous solutions. However, one of the limitations of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide is its relatively low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another area of interest is the investigation of the compound's potential in combination therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide involves the reaction of 3-nitrobenzohydrazide with cyclopropylacetaldehyde in the presence of a catalyst. The compound can be obtained in high yields and purity using this method.
Wissenschaftliche Forschungsanwendungen
N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide has been extensively studied for its potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. The compound has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis.
Eigenschaften
IUPAC Name |
N-[(Z)-1-cyclopropylethylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(9-5-6-9)13-14-12(16)10-3-2-4-11(7-10)15(17)18/h2-4,7,9H,5-6H2,1H3,(H,14,16)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVPCWQFLRNSLB-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-cyclopropylethylidene)-3-nitrobenzohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.